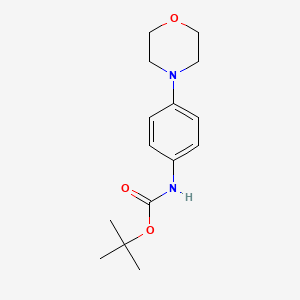

N-BOC 4-morpholinoaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-BOC 4-morpholinoaniline is a chemical compound that is part of the morpholine family, which are heterocyclic amine oxides with a wide range of applications in chemical synthesis. The N-BOC group refers to a tert-butoxycarbonyl protective group, commonly used to protect amines during synthetic procedures.

Synthesis Analysis

The synthesis of related N-BOC morpholine derivatives has been explored in various studies. For instance, enantioselective synthesis of N-Boc-morpholine-2-carboxylic acids was achieved using enzyme-catalyzed kinetic resolution, which was then applied to the synthesis of reboxetine analogs . Another study developed a method for synthesizing N-protected α-amino aldehydes from morpholine amide derivatives, demonstrating the versatility of morpholine derivatives in synthetic chemistry . Additionally, a concise synthesis of C2-symmetrical 2,6-disubstituted morpholines was reported, where N to O Boc migration under solid-liquid phase transfer catalysis conditions was utilized .

Molecular Structure Analysis

The molecular structure of N-BOC 4-morpholinoaniline and its derivatives is characterized by the presence of the morpholine ring, a six-membered ring containing both nitrogen and oxygen atoms. The N-BOC group adds steric bulk and protects the amine functionality. Single-crystal X-ray analysis of a Boc-protected tetrahydroisoquinoline derivative revealed steric hindrance between the N-Boc and aryl groups, which is a common structural consideration in the design of morpholine derivatives .

Chemical Reactions Analysis

Morpholine derivatives, including those with N-BOC protection, are involved in various chemical reactions. The base-promoted regioselective synthesis of tetrahydroquinolines from N-boc-3-piperidone is one such reaction, which involves multiple bond formations and the introduction of various functional groups . The deprotection of the Boc group under acidic conditions is a common reaction step that allows for further functionalization of the morpholine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-BOC 4-morpholinoaniline derivatives are influenced by the protective Boc group and the substituents on the morpholine ring. The Boc group increases the molecular weight and steric bulk, affecting solubility and reactivity. The morpholine ring itself is a versatile scaffold that can engage in hydrogen bonding and other non-covalent interactions, which can be exploited in the design of pharmaceuticals and other biologically active molecules. The studies, however, do not provide detailed physical property data for N-BOC 4-morpholinoaniline specifically .

Applications De Recherche Scientifique

Electrochemical Oxidation and Synthesis :N-BOC 4-morpholinoaniline has been studied for its electrochemical oxidation properties. For instance, the electrochemical trimerization of 4-morpholinoaniline and the synthesis of "4-morpholinoaniline-trimer" using a carbon electrode in an undivided cell have been explored. This method is noted for being green, reagent-less, and environmentally friendly with high atom economy (Esmaili & Nematollahi, 2011).

Peptide Synthesis :N-BOC 4-morpholinoaniline plays a role in the synthesis of protected peptide segments. A study detailed the use of N-[(9-hydroxymethyl)-2-fluorenyl]succinamic acid (HMFS) for the preparation of protected peptides, with morpholine as a reagent, yielding high purities and yields (Rabanal, Giralt, & Albericio, 1995).

Synthesis of α-Amino Aldehydes :Research has also shown the application of N-BOC 4-morpholinoaniline in synthesizing N-protected α-amino aldehydes. The process involves reducing N-protected α-amino amides of morpholine, which can be used with various amino-protecting groups (Douat, Heitz, Martínez, & Fehrentz, 2000).

Preparation of Oxaziridines :N-BOC 4-morpholinoaniline is utilized in the preparation of 3-Aryl-N-BOC (or N-FMOC) oxaziridines. This involves oxidizing N-BOC or N-FMOC benzaldimines to create new oxaziridines that can transfer their N-BOC or N-FMOC group to morpholine, resulting in N β-protected hydrazines (Vidal, Damestoy, & Collet, 1995).

Enantioselective Synthesis :The compound has been used in the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. This synthesis is a critical step in producing reboxetine analogs, highlighting its significance in stereochemistry and pharmaceutical applications (Fish et al., 2009).

Antimicrobial Studies :Studies on 3-fluoro-4-morpholinoaniline, a derivative of N-BOC 4-morpholinoaniline, have shown its importance as an intermediate in the synthesis of antimicrobial agents. This includes the synthesis of sulfonamides and carbamates and their evaluation for antimicrobial potency, demonstrating significant activity against bacteria and fungi (Janakiramudu et al., 2017).

Safety And Hazards

The safety data sheet for 4-Morpholinoaniline, a related compound, indicates that it causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Propriétés

IUPAC Name |

tert-butyl N-(4-morpholin-4-ylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)16-12-4-6-13(7-5-12)17-8-10-19-11-9-17/h4-7H,8-11H2,1-3H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMBUHFNPUQJFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)N2CCOCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467359 |

Source

|

| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-BOC 4-morpholinoaniline | |

CAS RN |

564483-40-5 |

Source

|

| Record name | tert-Butyl [4-(morpholin-4-yl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)